REACTION_CXSMILES
|
[OH:1][C:2]1([CH2:9][CH3:10])[CH:7]=[CH:6][O:5][C:4](=O)C1.S([O:16][CH3:17])(OC)(=O)=O.[C:18](=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH3:4][O:5][C:6]1[CH:7]=[C:2]([CH2:9][CH3:10])[O:1][C:17](=[O:16])[CH:18]=1 |f:2.3.4|
|
Name
|
4-hydroxy-4-ethyl-2-pyrone
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
OC1(CC(OC=C1)=O)CC
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Type
|
CUSTOM
|
Details
|
with stirring for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
This oil was further purified by column chromatography (Whatman LPS-II silica gel, 30% ethyl acetate:pet. ether 30-60)
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(OC(=C1)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 370 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |